molecular formula C26H28O6 B15146486 2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3,6-bis(3-methylbut-2-enyl)chromen-4-one

2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3,6-bis(3-methylbut-2-enyl)chromen-4-one

Cat. No.: B15146486
M. Wt: 436.5 g/mol
InChI Key: AAXZLRPBJQFZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3,6-bis(3-methylbut-2-enyl)chromen-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes multiple hydroxyl groups and methoxy groups, contributing to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3,6-bis(3-methylbut-2-enyl)chromen-4-one typically involves several steps, starting from simpler aromatic compounds. One common method involves the use of a Claisen-Schmidt condensation reaction, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of strong bases like sodium hydroxide or potassium hydroxide, and organic solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of 2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3,6-bis(3-methylbut-2-enyl)chromen-4-one involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C26H28O6

Molecular Weight

436.5 g/mol

IUPAC Name

2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3,6-bis(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C26H28O6/c1-14(2)6-9-18-21(31-5)13-22-23(24(18)29)25(30)19(10-7-15(3)4)26(32-22)17-11-8-16(27)12-20(17)28/h6-8,11-13,27-29H,9-10H2,1-5H3

InChI Key

AAXZLRPBJQFZQA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.